

An In-depth Technical Guide to the Molecular Targets of 6-Mercaptopurine Metabolites

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Compound of Interest

Compound Name: 6-MPR

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Introduction

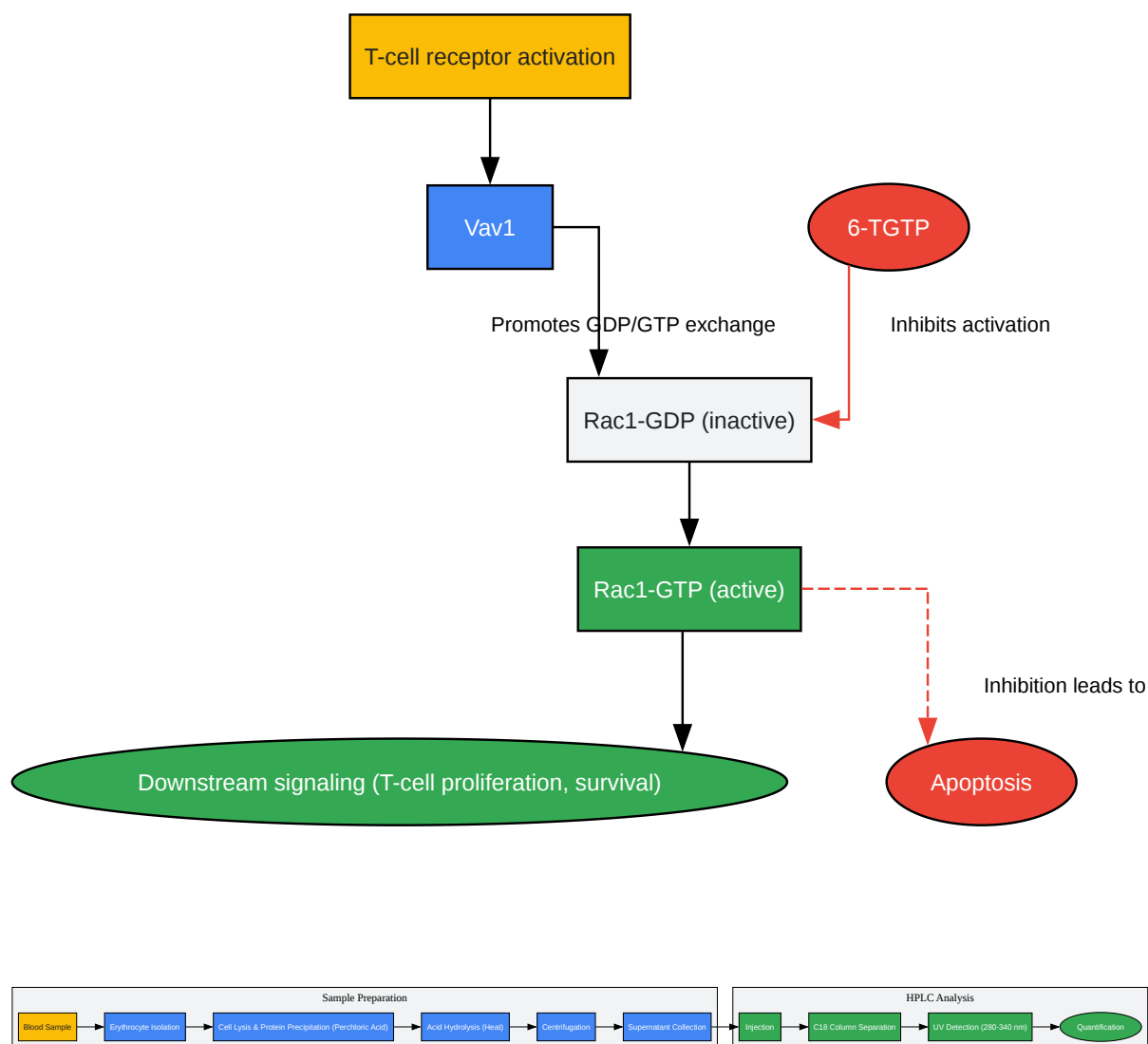
6-mercaptopurine (6-MP) is a cornerstone antimetabolite prodrug utilized in the treatment of acute lymphoblastic leukemia (ALL), inflammatory bowel disease (IBD), and other autoimmune disorders. Its therapeutic efficacy is not mediated by the drug itself, but by its intracellular metabolites, which engage with various molecular targets to induce cytotoxicity and immunosuppression. This technical guide provides a comprehensive overview of the molecular targets of 6-MP metabolites, detailing their mechanisms of action, and presenting quantitative data and experimental protocols relevant to their study.

Metabolism of 6-Mercaptopurine

Upon administration, 6-MP undergoes extensive intracellular metabolism, leading to the formation of two major classes of active metabolites: thioguanine nucleotides (TGNs) and methylmercaptopurine ribonucleotides (MMPRs). The metabolic fate of 6-MP is determined by a complex interplay of several key enzymes, including hypoxanthine-guanine phosphoribosyltransferase (HGPRT), thiopurine S-methyltransferase (TPMT), and xanthine oxidase (XO).^{[1][2]}

The balance between the formation of TGNs and MMPRs is a critical determinant of both the therapeutic effects and the toxicity of 6-MP.^[1] TGNs are primarily responsible for the cytotoxic

and immunosuppressive effects, while high levels of MMPRs have been associated with hepatotoxicity.[1][3]



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